molecular formula C23H22N2O3S2 B15098837 (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B15098837
M. Wt: 438.6 g/mol
InChI Key: TUOYNQGJFHENKH-UHFFFAOYSA-N
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Description

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4,5-dimethylthiazole, thiophene-2-carbaldehyde, and 4-(propan-2-yl)benzaldehyde. The key steps in the synthesis may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The thiophene-2-carbaldehyde and 4-(propan-2-yl)benzaldehyde can undergo aldol condensation to form the intermediate compound.

    Cyclization and Functional Group Modification: The intermediate compound is then cyclized and modified to introduce the pyrrolidine-2,3-dione core and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is unique due to its combination of a thiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H22N2O3S2/c1-12(2)15-7-9-16(10-8-15)19-18(20(26)17-6-5-11-29-17)21(27)22(28)25(19)23-24-13(3)14(4)30-23/h5-12,19,27H,1-4H3

InChI Key

TUOYNQGJFHENKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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